6-Iododiosmin: An In-depth Technical Guide
6-Iododiosmin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Iododiosmin, a key impurity identified during the synthesis of the phlebotropic drug, Diosmin. While extensive research is available for Diosmin, data specifically on 6-Iododiosmin is limited. This document consolidates the available chemical and physical data, outlines its synthetic origins, and provides inferred experimental protocols for its synthesis and analysis based on the literature concerning Diosmin production. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and quality control who may encounter this compound. A significant data gap exists in the scientific literature regarding the biological activity, mechanism of action, and toxicological profile of 6-Iododiosmin, highlighting a potential area for future research.
Introduction
6-Iododiosmin, chemically known as 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is primarily recognized as an impurity in the production of Diosmin.[1][2][3] Diosmin is a semisynthetic flavonoid derived from Hesperidin and is widely used in the treatment of chronic venous insufficiency and hemorrhoids. The presence of impurities such as 6-Iododiosmin is a critical consideration in the pharmaceutical manufacturing of Diosmin, necessitating robust analytical methods for its detection and control. This guide aims to provide a detailed technical summary of the existing knowledge on 6-Iododiosmin.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Iododiosmin are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information resources.[1][4][5]
| Property | Value | Reference(s) |
| CAS Number | 1431536-92-3 | [1][2] |
| Molecular Formula | C₂₈H₃₁IO₁₅ | [1] |
| Molecular Weight | 734.44 g/mol | [6] |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |
| Synonyms | 6-Iodo-Diosmin, Diosmin EP Impurity D | [5][7] |
| Appearance | Pale Yellow Solid | [7] |
| Melting Point | 199-200 °C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and aqueous base. | [5] |
| Storage Temperature | -20°C | [5] |
Synthesis and Formation
6-Iododiosmin is not typically synthesized as a primary target but is formed as a byproduct during the conversion of Hesperidin to Diosmin, particularly in processes that utilize iodine.[3] The synthesis of Diosmin from Hesperidin involves a dehydrogenation step, and a common method employs iodine in the presence of a base like pyridine.[3] During this reaction, electrophilic iodination of the electron-rich aromatic ring of the flavone structure can occur, leading to the formation of 6-Iododiosmin.
Experimental Protocol: Synthesis of Diosmin with 6-Iododiosmin as a Byproduct
The following is a generalized protocol for the synthesis of Diosmin from Hesperidin, which is known to produce 6-Iododiosmin as an impurity. This protocol is based on descriptions found in the patent literature.[3]
Materials:
-
Hesperidin
-
Pyridine
-
Iodine
-
Sodium thiosulfate solution
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid
-
Methanol
Procedure:
-
In a reaction vessel, dissolve Hesperidin in pyridine.
-
Slowly add iodine to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours to facilitate the dehydrogenation of Hesperidin to Diosmin.
-
After the reaction is complete, cool the mixture.
-
Treat the reaction mass with an alcohol, such as methanol, to precipitate the crude product, which will be a mixture of Diosmin and impurities including 6-Iododiosmin.
-
Filter the crude product and wash it with a sodium thiosulfate solution to remove any unreacted iodine.
-
The crude product can be further purified by recrystallization from a dimethylformamide-water mixture.
-
The purified product is then treated with an acid (e.g., hydrochloric acid) and a base to remove other volatile impurities.
Analytical Methodologies
The detection and quantification of 6-Iododiosmin are crucial for the quality control of Diosmin. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[8][9]
Experimental Protocol: HPLC Analysis of Diosmin and Impurities
The following is a representative HPLC method that can be adapted for the analysis of 6-Iododiosmin in a Diosmin sample.[8][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of methanol and water.[9]
Procedure:
-
Standard Preparation: Prepare a standard solution of 6-Iododiosmin (if available as a reference standard) in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).
-
Sample Preparation: Accurately weigh and dissolve the Diosmin sample in a suitable solvent. The sample may require sonication to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Monitor the eluent at a wavelength where both Diosmin and 6-Iododiosmin have significant absorbance, typically around 280 nm or 345 nm.[9]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to 6-Iododiosmin by comparing its retention time with that of the standard. Quantify the impurity based on the peak area relative to the standard or as a percentage of the total peak area.
Biological Activity and Mechanism of Action
There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or toxicological profile of 6-Iododiosmin. Research in this area has focused almost exclusively on the parent compound, Diosmin.
For context, Diosmin exhibits a range of biological effects, including venotonic, anti-inflammatory, and antioxidant properties. Its mechanisms of action are thought to involve the modulation of various signaling pathways, including those related to inflammation and oxidative stress. Given the structural similarity, it is plausible that 6-Iododiosmin may share some biological activities with Diosmin or possess unique properties due to the presence of the iodine atom. However, without experimental data, this remains speculative. Further research is required to elucidate the pharmacological and toxicological profile of 6-Iododiosmin.
Conclusion
6-Iododiosmin is a well-identified impurity in the synthesis of Diosmin. While its chemical and physical properties are documented, and its synthetic origin is understood within the context of Diosmin manufacturing, there is a significant void in the scientific literature regarding its biological effects. The experimental protocols for synthesis and analysis provided in this guide are inferred from the broader knowledge of Diosmin production and purification. For researchers and professionals in the pharmaceutical industry, the primary significance of 6-Iododiosmin lies in its role as a process-related impurity that must be monitored and controlled to ensure the quality and safety of Diosmin-containing products. The lack of data on its biological activity presents a clear opportunity for future research to better understand the potential pharmacological or toxicological implications of this compound.
References
- 1. 6-Iodo Diosmin | C28H31IO15 | CID 71749478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Iodo-Diosmin - Acanthus Research [acanthusresearch.com]
- 3. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]
- 4. 6-Iodo DiosMin | 1431536-92-3 [chemicalbook.com]
- 5. 6-Iodo DiosMin Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. scbt.com [scbt.com]
- 7. Diosmin EP Impurity D (6-Iodo Diosmin) | CymitQuimica [cymitquimica.com]
- 8. Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
